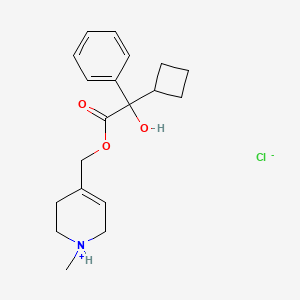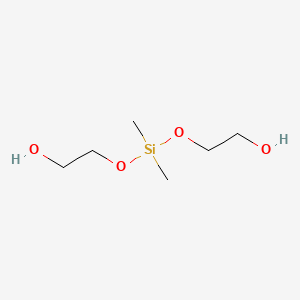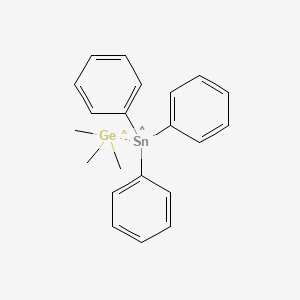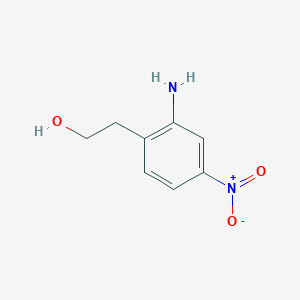![molecular formula C23H16 B13746462 7-phenyl-7H-benzo[c]fluorene CAS No. 32377-10-9](/img/structure/B13746462.png)
7-phenyl-7H-benzo[c]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-7H-benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C23H16. It is a derivative of 7H-benzo[c]fluorene, which is known for its mutagenic and carcinogenic properties. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-7H-benzo[c]fluorene typically involves multi-step organic reactions. One common method starts with the bromination of 1-indanone to form 3-bromoindanone. This intermediate is then dehydrobrominated to yield 2H-inden-1-one. The self-condensation of 2H-inden-1-one produces benzo[c]fluorenone-9, which is subsequently reduced to 7H-benzo[c]fluorene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Phenyl-7H-benzo[c]fluorene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: Research on its mutagenic and carcinogenic effects helps understand the mechanisms of PAH-induced DNA damage.
Medicine: Studies on its biological activity contribute to the development of cancer therapeutics.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-phenyl-7H-benzo[c]fluorene involves its interaction with DNA. The compound forms DNA adducts, which can lead to mutations and carcinogenesis. The metabolic activation of this PAH by cytochrome P450 enzymes results in the formation of reactive intermediates that bind to DNA, causing structural changes and potential errors during DNA replication .
Comparison with Similar Compounds
Similar Compounds
7H-benzo[c]fluorene: The parent compound, known for its mutagenic properties.
11H-benzo[a]fluorene: Another isomer with similar carcinogenic potential.
11H-benzo[b]fluorene: Also a PAH with comparable biological activity.
Uniqueness
7-Phenyl-7H-benzo[c]fluorene is unique due to the presence of the phenyl group at the 7-position, which influences its chemical reactivity and biological activity. This structural modification can affect the compound’s ability to form DNA adducts and its overall mutagenic potential .
Properties
CAS No. |
32377-10-9 |
|---|---|
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
7-phenyl-7H-benzo[c]fluorene |
InChI |
InChI=1S/C23H16/c1-2-9-17(10-3-1)22-19-12-6-7-13-20(19)23-18-11-5-4-8-16(18)14-15-21(22)23/h1-15,22H |
InChI Key |
SBCFYYUPYVNRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)C5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)



